molecular formula C8H7F2NO B1584847 N-(2,4-Difluorophenyl)acetamide CAS No. 399-36-0

N-(2,4-Difluorophenyl)acetamide

Cat. No. B1584847
CAS RN: 399-36-0
M. Wt: 171.14 g/mol
InChI Key: WOHLPEUHFSHZAN-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)acetamide is a chemical compound with the formula C8H7F2NO . It has a molecular weight of 171.1441 . The IUPAC Standard InChI is InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) .


Molecular Structure Analysis

The molecular structure of N-(2,4-Difluorophenyl)acetamide can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

N-(2,4-Difluorophenyl)acetamide has a molecular weight of 171.1441 . Its IUPAC Standard InChI is InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

Chemical Structure and Properties

“N-(2,4-Difluorophenyl)acetamide” has the molecular formula C8H7F2NO and a molecular weight of 171.1441 . It is also known by other names such as “Aminobenzene, N-acetyl-2,4-difluoro-” and "2’,4’-difluoroacetanilide" . The 3D structure of this compound can be viewed using Java or Javascript .

Synthesis of Analogs

Studies have explored the synthesis of various “N-(3-Amino-2,6-difluorophenyl)acetamide” analogs. These analogs could potentially have different properties and applications, expanding the scope of research in this field.

Biological Evaluation as Opioid Kappa Agonists

The compound and its analogs have been biologically evaluated as opioid kappa agonists. This suggests the compound’s potential use in developing new pharmacological agents, especially in pain management.

Chemical Diversity in Molecular Framework

There is a focus on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) in the molecular framework . This provides complete information regarding pharmacologically interesting compounds of widely different composition .

Material Science Applications

The compound has potential applications in the field of material science . Scientists with experience in this area are exploring these possibilities .

Chromatography Applications

“N-(2,4-Difluorophenyl)acetamide” could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The compound’s unique properties might make it useful in this context .

Future Directions

Future research could focus on the synthesis, properties, and potential applications of N-(2,4-Difluorophenyl)acetamide. Given the interest in phenoxy acetamide and its derivatives , N-(2,4-Difluorophenyl)acetamide could also be a compound of interest.

properties

IUPAC Name

N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLPEUHFSHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192939
Record name Acetamide, N-(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluorophenyl)acetamide

CAS RN

399-36-0
Record name N-(2,4-Difluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,4-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 399-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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